2-Morpholin-4-yl-2-pyridin-4-ylacetamide
Overview
Description
2-Morpholin-4-yl-2-pyridin-4-ylacetamide (MPA) is a small molecule that has been studied extensively in scientific research. It is a member of the pyridine family, which is a group of compounds that have been used in many different fields of research. MPA is a versatile molecule that has been used in a variety of applications, ranging from drug discovery to biochemistry and physiology.
Scientific Research Applications
Photocatalytic Degradation of Pollutants
Morpholine and pyridine derivatives, including compounds similar to 2-Morpholin-4-yl-2-pyridin-4-ylacetamide, have been studied for their photocatalytic degradation capabilities. These compounds are mineralized in water through the TiO2-UV process, highlighting their potential in environmental applications for the removal of aromatic and alicyclic pollutants from water. The complexity of photocatalytic degradations and the involvement of various reactive species in these processes have been demonstrated (P. Pichat, 1997).
Pharmacological Interest
Morpholine and pyrans derivatives, closely related to the chemical structure of interest, exhibit a broad spectrum of pharmacological profiles. These derivatives have been synthesized for various pharmacologically active applications, underscoring the chemical versatility and potential of morpholine-based compounds in drug discovery (M. Asif & M. Imran, 2019).
Gene Function Inhibition
Morpholino oligos, a category related to the morpholine ring structure, have been utilized in gene function inhibition studies across several model organisms. These studies have explored the utility of morpholinos in targeting both maternal and zygotic gene functions, providing a simple and rapid method for the investigation of gene function (J. Heasman, 2002).
Chemical and Properties Variability
The variability in the chemistry and properties of pyridine and its analogs, including those with morpholine and benzthiazol moieties, has been extensively reviewed. These compounds are crucial in developing new materials due to their diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (M. Boča, R. Jameson, & W. Linert, 2011).
Medicinal Chemistry Investigations
In vitro and in vivo investigations have highlighted the pharmaceutical applications of piperazine and morpholine analogues. These studies have led to the development of new synthesis methods for derivatives, emphasizing the broad spectrum of pharmacological activities these compounds possess (Al-Ghorbani Mohammed et al., 2015).
Future Directions
Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10(9-1-3-13-4-2-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWIGGQBAYLJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292492 | |
Record name | α-4-Pyridinyl-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-15-1 | |
Record name | α-4-Pyridinyl-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-4-Pyridinyl-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.